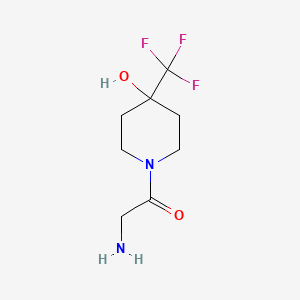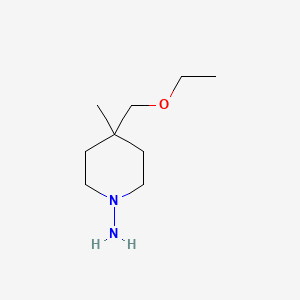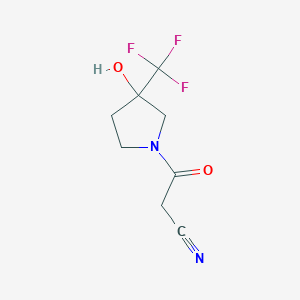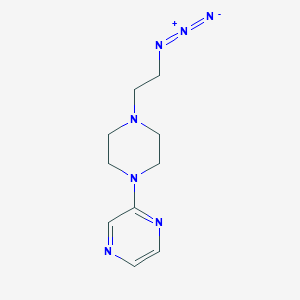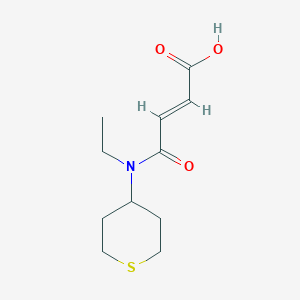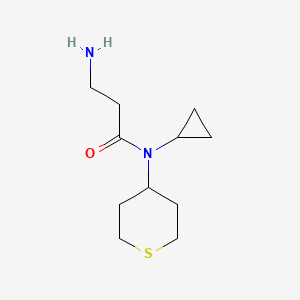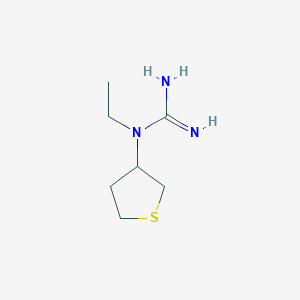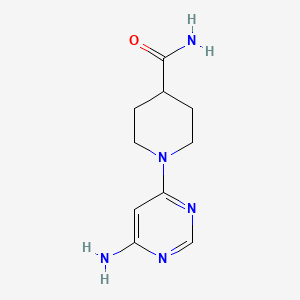
1-(6-氨基嘧啶-4-基)哌啶-4-甲酰胺
描述
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide, commonly known as AP4C, is a chemical compound that belongs to the pyrimidine and piperidine class of organic compounds. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves various reactions such as amino-dechlorination and amino-dealkoxylation . The structure of these analogues is confirmed by different techniques like IR and 1H NMR .Molecular Structure Analysis
The molecular weight of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is 221.26 g/mol. It’s a part of the pyrimidine and piperidine class of organic compounds.Chemical Reactions Analysis
Piperidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities . The presence of certain groups on the ring structure can increase the cytotoxicity of the Piperidine derivatives .科学研究应用
Cancer Therapeutics: Inhibition of Protein Kinase B (Akt)
This compound has been identified as a selective and orally active inhibitor of Protein Kinase B (Akt), which is a key player in intracellular signaling pathways that regulate growth and survival . Akt signaling is often deregulated in cancer, making Akt inhibitors potential antitumor agents. The optimization of this compound has led to ATP-competitive, nanomolar inhibitors with significant selectivity for Akt over Protein Kinase A (PKA), providing a promising avenue for cancer treatment .
Oral Bioavailability Enhancement
The modification of the piperidine scaffold in this compound has overcome the challenges of rapid in vivo metabolism and poor oral bioavailability seen in similar compounds. This has resulted in potent and orally bioavailable inhibitors of PKB, which is a desirable trait for therapeutic agents, as it allows for easier administration and potentially better patient compliance .
Human Tumor Xenografts Growth Inhibition
Representative compounds from this class have shown strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that these compounds can effectively translate their in vitro anticancer properties into in vivo efficacy, which is a critical step in the development of new cancer drugs .
Modulation of Biomarkers
These compounds have been shown to modulate biomarkers of signaling through PKB in vivo. This means they can affect the expression levels or activity of proteins involved in the Akt signaling pathway, which could be used to monitor the effectiveness of the compound in clinical trials or as a part of personalized medicine approaches .
Targeting DNA Gyrase in Mycobacterium
Another application of this class of compounds is targeting DNA gyrase in Mycobacterium tuberculosis. This is particularly important as tuberculosis remains a major global health challenge, and the development of new therapeutic agents is critical to combat antibiotic resistance .
Antimicrobial Activity
The piperidine-4-carboxamide scaffold has shown activity against Mycobacterium abscessus in whole-cell screens. This indicates potential for the development of new antimicrobial agents that can act on difficult-to-treat infections caused by this pathogen .
Selectivity for Intracellular Signaling Pathways
The selectivity of these compounds for specific intracellular signaling pathways, such as the PI3K-Akt pathway, makes them valuable tools for scientific research. They can be used to dissect the roles of these pathways in various biological processes and diseases .
Drug Development and Optimization
The journey of this compound from initial discovery to optimization for better selectivity and bioavailability serves as a case study in drug development. It highlights the importance of chemical modifications for achieving desired pharmacokinetic and pharmacodynamic properties .
作用机制
Target of Action
The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide as a potent and orally bioavailable inhibitor of pkb .
Result of Action
Representative compounds of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
未来方向
The design of biologically active compounds based on similar structures has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide and similar compounds may have promising future applications in these areas.
属性
IUPAC Name |
1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCILWKVQMLRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



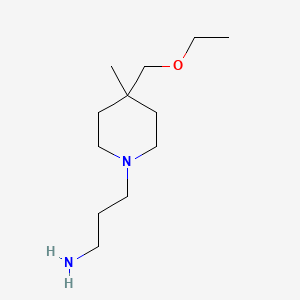
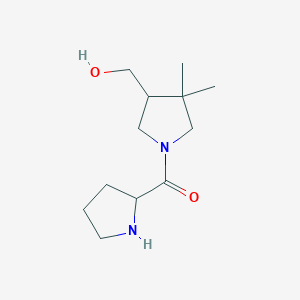
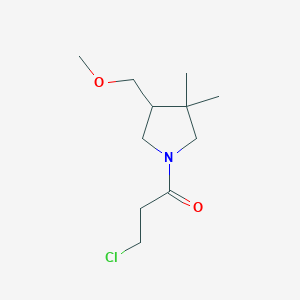
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)
